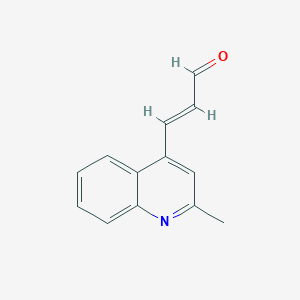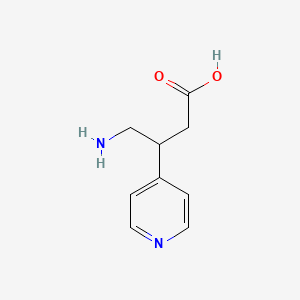![molecular formula C6H4ClN3S B13545444 5-Chloro-2-methyl-[1,3]thiazolo[5,4-d]pyrimidine](/img/no-structure.png)
5-Chloro-2-methyl-[1,3]thiazolo[5,4-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-methyl-[1,3]thiazolo[5,4-d]pyrimidine is a heterocyclic compound that features a thiazole ring fused to a pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methyl-[1,3]thiazolo[5,4-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminothiazole with chloroacetyl chloride, followed by cyclization with formamide under acidic conditions . The reaction conditions often require temperatures ranging from 80°C to 120°C and the use of solvents such as ethanol or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the efficiency and safety of the process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2-methyl-[1,3]thiazolo[5,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although these reactions are less common.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide, ammonia, or primary amines in solvents like ethanol or DMF at temperatures between 50°C and 100°C.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include various substituted thiazolo[5,4-d]pyrimidines, which can exhibit enhanced biological activity depending on the substituents introduced.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its anticancer activity, particularly against breast cancer cell lines. It also shows promise as an anti-inflammatory agent.
Industry: Utilized in the development of agrochemicals and dyes due to its stable heterocyclic structure.
Mécanisme D'action
The mechanism by which 5-Chloro-2-methyl-[1,3]thiazolo[5,4-d]pyrimidine exerts its effects involves interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial DNA gyrase or topoisomerase enzymes, leading to the disruption of DNA replication . In cancer cells, it may induce apoptosis by interacting with cellular pathways that regulate cell cycle and survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylthiazolo[4,5-d]pyrimidine: Lacks the chlorine substituent but shares similar structural features.
5-Bromo-2-methyl-[1,3]thiazolo[5,4-d]pyrimidine: Similar structure with a bromine atom instead of chlorine.
5-Chloro-2-ethyl-[1,3]thiazolo[5,4-d]pyrimidine: Contains an ethyl group instead of a methyl group.
Uniqueness
5-Chloro-2-methyl-[1,3]thiazolo[5,4-d]pyrimidine is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and biological activity. The chlorine substituent enhances its ability to participate in substitution reactions, making it a versatile intermediate in synthetic chemistry.
Propriétés
Formule moléculaire |
C6H4ClN3S |
|---|---|
Poids moléculaire |
185.64 g/mol |
Nom IUPAC |
5-chloro-2-methyl-[1,3]thiazolo[5,4-d]pyrimidine |
InChI |
InChI=1S/C6H4ClN3S/c1-3-9-4-2-8-6(7)10-5(4)11-3/h2H,1H3 |
Clé InChI |
DBHSVSXJEKFVIJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=CN=C(N=C2S1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,2-Bis[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid](/img/structure/B13545363.png)


![5,7-Dibromoimidazo[4,3-b][1,3]thiazole](/img/structure/B13545377.png)
![1-[4-(2-Methylpropoxy)benzoyl]pyrrolidine](/img/structure/B13545391.png)


![2-[4,4-Difluoro-1-(methylamino)cyclohexyl]ethan-1-olhydrochloride](/img/structure/B13545412.png)
![3-[(3-{[(Tert-butoxy)carbonyl]amino}propyl)(hydroxy)phosphoryl]-2-methylpropanoicacid](/img/structure/B13545447.png)

